molecular formula C11H13N3 B13918698 6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]indol-8-amine

6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]indol-8-amine

Katalognummer: B13918698
Molekulargewicht: 187.24 g/mol
InChI-Schlüssel: IIRZJUNPMDPKMW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]indol-8-amine is a heterocyclic compound that belongs to the indole family Indole derivatives are significant due to their presence in various natural products and their biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]indol-8-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted aniline with a ketone or aldehyde, followed by cyclization using acid or base catalysts. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]indol-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Wissenschaftliche Forschungsanwendungen

6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]indol-8-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]indol-8-amine involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6,7,8,9-Tetrahydro-2-methyl-5H-pyrido[3,2-b]indole
  • 2,3,4,5-Tetrahydro-1H-pyrido[3,2-b]indole
  • 5H-Pyrido[3,2-b]indole

Uniqueness

6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]indol-8-amine is unique due to its specific substitution pattern and the presence of an amine group at the 8-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C11H13N3

Molekulargewicht

187.24 g/mol

IUPAC-Name

6,7,8,9-tetrahydro-5H-pyrido[3,2-b]indol-8-amine

InChI

InChI=1S/C11H13N3/c12-7-3-4-9-8(6-7)11-10(14-9)2-1-5-13-11/h1-2,5,7,14H,3-4,6,12H2

InChI-Schlüssel

IIRZJUNPMDPKMW-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=C(CC1N)C3=C(N2)C=CC=N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.